5-Bromo-3-p-tolyl-pyrazin-2-ylamine CAS 625848-15-9 physical properties and molecular weight
5-Bromo-3-p-tolyl-pyrazin-2-ylamine CAS 625848-15-9 physical properties and molecular weight
Executive Summary
5-Bromo-3-(p-tolyl)pyrazin-2-amine (CAS 625848-15-9) is a highly specialized, bifunctional heterocyclic building block predominantly utilized in the discovery and development of small-molecule therapeutics. Its unique structural topology—featuring a rigid pyrazine core, a hinge-binding amino group, a lipophilic p-tolyl substituent, and a highly reactive bromine handle—makes it an exceptionally valuable intermediate for synthesizing ATP-competitive kinase inhibitors and advanced bioluminescent reporters.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and validated protocols for its application in drug development workflows.
Physicochemical and Structural Profiling
The utility of 5-bromo-3-(p-tolyl)pyrazin-2-amine stems directly from its carefully balanced physicochemical profile. The pyrazine core provides excellent metabolic stability and a lowered basicity compared to pyridines, which often translates to improved pharmacokinetic (PK) profiles in vivo.
Structural Causality in Drug Design
-
2-Amino Group (Hydrogen Bond Donor): Acts as a critical interaction point, typically forming a hydrogen bond with the backbone carbonyl of the kinase hinge region.
-
3-p-Tolyl Group (Lipophilic Anchor): Occupies the hydrophobic pocket adjacent to the ATP-binding site. The methyl group provides a steric shield that locks the molecule into a favorable bioactive conformation.
-
5-Bromo Handle (Electrophilic Site): Serves as a versatile synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig amination) to extend the molecule into the solvent-exposed region, modulating aqueous solubility.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the compound, critical for predicting its behavior in both synthetic and biological environments.
| Property | Value |
| Chemical Name | 5-Bromo-3-(p-tolyl)pyrazin-2-amine |
| CAS Registry Number | 625848-15-9 |
| Molecular Formula | C11H10BrN3 |
| Molecular Weight | 264.12 g/mol |
| Monoisotopic Mass | 263.0058 Da |
| Topological Polar Surface Area (TPSA) | 51.8 Ų (Predicted) |
| LogP (Octanol/Water) | 3.2 (Predicted) |
| Hydrogen Bond Donors | 1 (-NH2 group) |
| Hydrogen Bond Acceptors | 3 (Pyrazine nitrogens) |
| Rotatable Bonds | 1 |
Regioselective Synthetic Methodology
Mechanistic Rationale: The Counter-Intuitive Reactivity of Pyrazines
The primary synthetic challenge in accessing 5-bromo-3-(p-tolyl)pyrazin-2-amine is differentiating the two identical halogens in the starting material, 2-amino-3,5-dibromopyrazine .
One might intuitively assume that the sterically less hindered 5-position would react first during a palladium-catalyzed Suzuki-Miyaura cross-coupling. However, empirical evidence and electronic mapping prove the opposite [1]. In pyrazine chemistry, oxidative addition by Palladium(0) behaves similarly to a nucleophilic aromatic substitution (SNAr), preferentially occurring at the most electron-deficient (electrophilic) carbon.
The 2-amino group donates electron density into the pyrazine ring via resonance. This electron-donating effect strongly deactivates the para-like 5-position, rendering the C5-Br bond significantly less reactive. Conversely, the ortho-like 3-position experiences less resonance-driven deactivation and remains highly susceptible to oxidative addition [1]. This electronic differentiation allows for strict stoichiometric control, yielding the 3-monosubstituted product with near-perfect regioselectivity [2].
Regioselective Suzuki-Miyaura cross-coupling workflow.
Self-Validating Experimental Protocol
To ensure high yield and prevent over-coupling (formation of the 3,5-di-p-tolyl byproduct), the following self-validating protocol must be strictly adhered to:
Step 1: Reaction Setup Charge a flame-dried Schlenk flask with 2-amino-3,5-dibromopyrazine (1.0 eq), p-tolylboronic acid (strictly 1.05 eq to prevent double coupling), and the palladium catalyst Pd(dppf)Cl₂ (0.05 eq).
Step 2: Solvent and Base Addition Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 eq) in a 4:1 ratio. The biphasic system ensures the inorganic base remains dissolved while maintaining the organic reactants in the active catalytic cycle.
Step 3: In-Process Control (IPC) and Validation Heat the mixture to 80 °C under a nitrogen atmosphere. Validation Checkpoint: After 4 hours, sample the organic layer for LC-MS analysis. The reaction is validated as complete when the dibromo starting material peak (m/z ~253) drops below 2% area, and the mono-coupled product peak (m/z ~264/266, displaying a 1:1 bromine isotope pattern) is dominant. The absence of a peak at m/z ~276 confirms successful stoichiometric control against over-coupling.
Step 4: Workup and Purification Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 10-30% EtOAc in Hexanes).
Step 5: Analytical Characterization Validate the regiochemistry using 1H-13C HMBC NMR. The isolated pyrazine proton at C6 (~8.1 ppm) must show a strong 3-bond correlation to the carbon bearing the bromine (C5) and the carbon bearing the amino group (C2), definitively proving that the p-tolyl group was installed at the 3-position.
Applications in Kinase Inhibitor Discovery
Once synthesized, 5-bromo-3-(p-tolyl)pyrazin-2-amine acts as the core scaffold for advanced therapeutics. The remaining 5-bromo group is typically subjected to a Buchwald-Hartwig amination with cyclic aliphatic amines (e.g., morpholine, piperazine). This final step installs a solvent-exposed moiety that drastically improves the molecule's aqueous solubility and fine-tunes its target selectivity against specific Receptor Tyrosine Kinases (RTKs).
Compounds derived from this specific pyrazine topology are frequently deployed to disrupt hyperactive phosphorylation cascades, such as the PI3K/AKT/mTOR pathway, by competitively binding to the ATP pocket of the kinase domain.
Typical RTK signaling pathway targeted by pyrazine-core kinase inhibitors.
References
-
Bremberg, U., Eriksson-Bajtner, J., Lehmann, F., Oltner, V., Sölver, E., & Wennerberg, J. (2018). "Development of a Synthesis of Kinase Inhibitor AKN028." Organic Process Research & Development, 22(10), 1360–1364. Available at:[Link]
-
Yeh, H. W., Xiong, Y., Wu, T., Chen, M., Ji, A., Li, X., & Ai, H. W. (2019). "ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging." ACS Chemical Biology, 14(5), 959–965. Available at:[Link]
